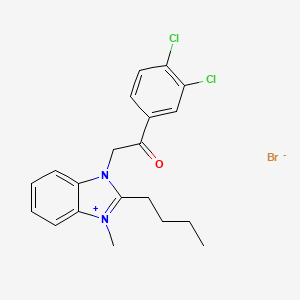
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine
Descripción general
Descripción
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine, also known as 4-CN-BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is not fully understood. However, it is believed to act as an agonist for the sigma-1 receptor, leading to the modulation of various physiological processes. Studies have also suggested that 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine may have a neuroprotective effect by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine has various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is its high affinity for the sigma-1 receptor, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have various biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, rheumatoid arthritis, and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine and its effects on various physiological processes. Finally, there is a need for the development of new synthesis methods to improve the yield and purity of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine.
Aplicaciones Científicas De Investigación
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. Studies have shown that 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine has a high affinity for the sigma-1 receptor, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[[(1-phenylpiperidin-4-yl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c20-14-16-6-8-17(9-7-16)15-21-18-10-12-22(13-11-18)19-4-2-1-3-5-19/h1-9,18,21H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQKNGUMOFKNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)

![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)

![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)

![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)
![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)
![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)
![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)